N-[2-(5-bromo-1-methylimidazol-4-yl)ethyl]-6-fluoropyrimidin-4-amine
Description
N-[2-(5-bromo-1-methylimidazol-4-yl)ethyl]-6-fluoropyrimidin-4-amine is a synthetic organic compound that features a unique combination of imidazole and pyrimidine rings
Properties
IUPAC Name |
N-[2-(5-bromo-1-methylimidazol-4-yl)ethyl]-6-fluoropyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFN5/c1-17-6-16-7(10(17)11)2-3-13-9-4-8(12)14-5-15-9/h4-6H,2-3H2,1H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTFBMTZQLIFMNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C1Br)CCNC2=CC(=NC=N2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-bromo-1-methylimidazol-4-yl)ethyl]-6-fluoropyrimidin-4-amine typically involves multi-step organic synthesis. One common route includes:
Formation of the Imidazole Ring: Starting with a suitable precursor, such as 4-bromo-1-methylimidazole, the imidazole ring is synthesized through cyclization reactions.
Alkylation: The imidazole derivative is then alkylated with an appropriate ethylating agent to introduce the ethyl group.
Pyrimidine Ring Formation: The fluoropyrimidine moiety is synthesized separately, often starting from a fluorinated pyrimidine precursor.
Coupling Reaction: The final step involves coupling the imidazole and pyrimidine fragments under conditions that facilitate the formation of the desired amine linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-bromo-1-methylimidazol-4-yl)ethyl]-6-fluoropyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the imidazole ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, affecting the functional groups attached to the imidazole and pyrimidine rings.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
N-[2-(5-bromo-1-methylimidazol-4-yl)ethyl]-6-fluoropyrimidin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Biological Studies: The compound can be used as a probe to study biological processes at the molecular level.
Chemical Biology: It serves as a tool for modifying biological molecules to study their function and interactions.
Pharmaceutical Development: Its unique structure makes it a candidate for drug development, particularly in the areas of oncology and infectious diseases.
Mechanism of Action
The mechanism of action of N-[2-(5-bromo-1-methylimidazol-4-yl)ethyl]-6-fluoropyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can affect various cellular pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(5-chloro-1-methylimidazol-4-yl)ethyl]-6-fluoropyrimidin-4-amine
- N-[2-(5-bromo-1-methylimidazol-4-yl)ethyl]-6-chloropyrimidin-4-amine
- N-[2-(5-bromo-1-methylimidazol-4-yl)ethyl]-6-methylpyrimidin-4-amine
Uniqueness
N-[2-(5-bromo-1-methylimidazol-4-yl)ethyl]-6-fluoropyrimidin-4-amine is unique due to the specific combination of bromine and fluorine atoms, which can influence its reactivity and binding properties. This makes it distinct from other similar compounds and potentially more effective in certain applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
